2-Chloro-1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
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Overview
Description
Isoquinoline derivatives are a class of compounds that have been studied for their potential pharmaceutical properties . They are characterized by a two-ring structure, one of which is a benzene ring and the other a pyridine ring . The compound you mentioned has additional functional groups attached to the isoquinoline structure, including a chloro group, a propanone group, and several methoxy groups .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Isoquinoline derivatives, for example, are planar molecules due to the conjugation of p-orbitals across the molecule . The presence of electron-donating methoxy groups and an electron-withdrawing chloro group would also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-8(15)14(18)16-6-9-11(19-2)4-5-12(20-3)13(9)10(17)7-16/h4-5,8,10,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCNZMRVXYNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2=C(C=CC(=C2C1)OC)OC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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